2,4-Difluoro-5-(trifluoromethyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

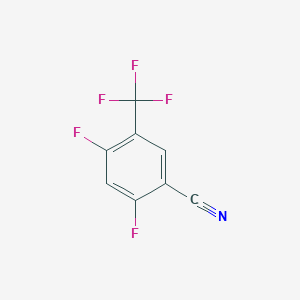

2,4-Difluoro-5-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C8H2F5N . It is a key intermediate in the synthesis of various pharmaceutical and chemical products .

Molecular Structure Analysis

The molecular structure of 2,4-Difluoro-5-(trifluoromethyl)benzonitrile consists of a benzonitrile core with fluorine and trifluoromethyl substituents. The average mass of the molecule is 207.100 Da .Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results .

Aplicaciones Científicas De Investigación

Drug Synthesis

The trifluoromethyl group in “2,4-Difluoro-5-(trifluoromethyl)benzonitrile” is found in many FDA-approved drugs . The trifluoromethyl group is known to exhibit numerous pharmacological activities, making it a valuable component in drug synthesis .

Material Science

This compound is also used in material science due to its unique properties. The specific applications in this field can vary widely, but they often involve the manipulation of the compound’s chemical structure to achieve desired material properties.

Photo-Induced Trifluoromethylation

The compound can be used in the photo-induced trifluoromethylation of aromatic rings . This process proceeds in moderate to good yields under simple photo-irradiation conditions without any catalyst, additive, or activator .

Production of Selinexor

“2,4-Difluoro-5-(trifluoromethyl)benzonitrile” is involved in the production of selinexor . The compound reacts with N,N-dimethyl formamide dimethyl acetal to yield the imine as the intermediate .

Research and Development

As a chemical compound used in scientific research, “2,4-Difluoro-5-(trifluoromethyl)benzonitrile” is utilized by researchers to explore its potential in various fields. This includes testing its reactivity, stability, and interactions with other compounds.

Fluorine-Containing Compounds

The compound is part of the organo-fluorine chemistry, a unique branch of organic chemistry . Fluorine-containing compounds significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .

Mecanismo De Acción

Target of Action

Molecules with a -cf3 group, like this compound, have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

The presence of the -cf3 group can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein . This interaction could potentially enhance the compound’s interaction with its targets.

Biochemical Pathways

The compound is known to participate in nickel-catalyzed arylcyanation reactions . .

Result of Action

The compound’s potential to enhance drug potency suggests it may have significant effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, the compound is insoluble in water but has some solubility in methanol . This solubility profile can influence how the compound is distributed in the body and its subsequent interactions with target molecules. Additionally, the compound should be stored away from oxidizing agents in a cool, dry, and well-ventilated condition to maintain its stability .

Propiedades

IUPAC Name |

2,4-difluoro-5-(trifluoromethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F5N/c9-6-2-7(10)5(8(11,12)13)1-4(6)3-14/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNCYHLMIDQZRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(F)(F)F)F)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F5N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoro-5-(trifluoromethyl)benzonitrile | |

CAS RN |

261945-18-0 |

Source

|

| Record name | 2,4-Difluoro-5-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-fluorobenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3011070.png)

![4,7-Dimethyl-6-propan-2-yl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3011077.png)

![5-tert-Butyl 2-methyl 6-methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B3011079.png)

![2-[3-(2-Methylphenyl)-4-oxo-2-thiazolidinylidene]propanedinitrile](/img/structure/B3011086.png)